Absinthin

Catalog No.
S516781
CAS No.
1362-42-1
M.F
C30H40O6
M. Wt
496.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Absinthin

CAS Number

1362-42-1

Product Name

Absinthin

IUPAC Name

(1R,2R,5S,8S,9S,12S,13R,14S,15S,16R,17S,20S,21S,24S)-12,17-dihydroxy-3,8,12,17,21,25-hexamethyl-6,23-dioxaheptacyclo[13.9.2.01,16.02,14.04,13.05,9.020,24]hexacosa-3,25-diene-7,22-dione

Molecular Formula

C30H40O6

Molecular Weight

496.6 g/mol

InChI

InChI=1S/C30H40O6/c1-12-11-18-20-21(30(12)24(18)29(6,34)10-8-17-14(3)27(32)36-25(17)30)15(4)19-22(20)28(5,33)9-7-16-13(2)26(31)35-23(16)19/h11,13-14,16-18,20-25,33-34H,7-10H2,1-6H3/t13-,14-,16-,17-,18+,20-,21-,22-,23-,24-,25-,28-,29-,30+/m0/s1

InChI Key

PZHWYURJZAPXAN-ILOFNVQHSA-N

SMILES

CC1C2CCC(C3C4C5C=C(C6(C4C(=C3C2OC1=O)C)C5C(CCC7C6OC(=O)C7C)(C)O)C)(C)O

Solubility

Soluble in DMSO

Synonyms

Absinthin; NSC 407315; NSC-407315; NSC407315

Canonical SMILES

CC1C2CCC(C3C4C5C=C(C6(C4C(=C3C2OC1=O)C)C5C(CCC7C6OC(=O)C7C)(C)O)C)(C)O

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@]([C@@H]3[C@H]4[C@H]5C=C([C@@]6([C@H]4C(=C3[C@H]2OC1=O)C)[C@@H]5[C@@](CC[C@@H]7[C@@H]6OC(=O)[C@H]7C)(C)O)C)(C)O

Description

The exact mass of the compound Absinthin is 482.2668 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407315. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. It belongs to the ontological category of sesquiterpene lactone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Absinthin is a naturally occurring triterpene lactone primarily derived from the plant Artemisia absinthium, commonly known as wormwood. It is characterized by its intensely bitter taste, which is one of the most pronounced among natural compounds. Absinthin is classified as a sesquiterpene lactone, a category of compounds known for their diverse biological activities and complex structures that typically arise from five-carbon isoprene units. The compound's structure consists of two identical monomer units linked through a Diels-Alder reaction, forming a unique guaianolide framework. This structural complexity contributes to its various pharmacological properties and potential applications in medicine and industry .

Recent research suggests absinthin exhibits anti-inflammatory properties []. However, the exact mechanism of action remains unclear. Some studies propose that absinthin might interact with specific cellular pathways involved in inflammation []. Further research is needed to elucidate the precise mechanism.

Absinthin exhibits a range of biological activities, particularly in the context of anticancer properties. Research has demonstrated that extracts containing absinthin can significantly inhibit the proliferation of certain cancer cell lines, such as MDA-MB-231 and MCF-7 breast cancer cells. This effect is attributed to its ability to induce apoptosis and modulate various signaling pathways involved in cell growth and survival . Additionally, absinthin acts as an agonist for the bitter taste receptor hTAS2R46, which may play a role in its physiological effects by influencing calcium signaling pathways within cells .

The synthesis methods for absinthin can be broadly categorized into natural extraction from Artemisia absinthium and total synthetic approaches. Natural extraction involves using solvent-based methods to isolate absinthin from plant material, typically utilizing organic solvents such as ethanol or methanol. In contrast, total synthesis employs organic chemistry techniques to construct absinthin from simpler precursors through multi-step reactions. The synthetic route developed by Zhang et al. is notable for its efficiency and complexity, showcasing modern synthetic organic chemistry's capabilities .

Absinthin has several applications across various fields:

  • Pharmaceuticals: Due to its anticancer properties, absinthin is being studied for potential use in cancer therapies.
  • Flavoring Agents: Its intense bitterness makes it suitable as a flavoring agent in beverages and culinary applications.
  • Traditional Medicine: Extracts containing absinthin have been historically used in herbal medicine for digestive issues and appetite stimulation .

Research on absinthin's interactions primarily focuses on its effects on cellular signaling pathways and its potential synergistic effects with other phytochemicals found in Artemisia absinthium. Studies indicate that absinthin can modulate calcium signaling through its action on bitter taste receptors, which may enhance or alter the effects of other bioactive compounds present in wormwood extracts . Further investigations are needed to fully understand these interactions and their implications for therapeutic use.

Absinthin shares structural and functional similarities with several other compounds derived from Artemisia species or related plants. Below is a comparison highlighting its uniqueness:

CompoundClass of CompoundUnique Features
ArtemisininEndoperoxide-containing sesquiterpene lactoneKnown for its antimalarial properties; distinct structure with an endoperoxide bridge
α-ThujoneBicyclic monoterpene ketoneNeurotoxic effects; associated with absinthe's psychoactive properties
ChamazuleneBicyclic unsaturated hydrocarbonExhibits anti-inflammatory properties; distinct azulene structure
MyrceneMonoterpeneCommonly found in essential oils; known for its analgesic effects
Trans-Sabinyl AcetateOxygenated monoterpeneUsed as a flavoring agent; less bitter than absinthin

Absinthin's unique structural features, particularly its dimeric guaianolide form and specific biological activities, set it apart from these similar compounds while contributing to the broader pharmacological profile associated with Artemisia extracts .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

496.28248899 g/mol

Monoisotopic Mass

496.28248899 g/mol

Boiling Point

700.6±60.0 °C(Predicted)

Heavy Atom Count

36

Appearance

Solid powder

Melting Point

165-166℃ (dec.)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

OE5992O64P

Wikipedia

Absinthin

Dates

Modify: 2023-08-15
1: Guo N, Xu Y, Cao Z. Absinthin attenuates LPS-induced ALI through MIP-1α-mediated inflammatory cell infiltration. Exp Lung Res. 2015;41(9):514-24. doi: 10.3109/01902148.2015.1093566. PubMed PMID: 26495959.
2: Zhang W, Luo S, Fang F, Chen Q, Hu H, Jia X, Zhai H. Total synthesis of absinthin. J Am Chem Soc. 2005 Jan 12;127(1):18-9. PubMed PMID: 15631427.
3: Turak A, Shi SP, Jiang Y, Tu PF. Dimeric guaianolides from Artemisia absinthium. Phytochemistry. 2014 Sep;105:109-14. doi: 10.1016/j.phytochem.2014.06.016. Epub 2014 Jul 15. PubMed PMID: 25037681.
4: Roudnitzky N, Behrens M, Engel A, Kohl S, Thalmann S, Hübner S, Lossow K, Wooding SP, Meyerhof W. Receptor Polymorphism and Genomic Structure Interact to Shape Bitter Taste Perception. PLoS Genet. 2015 Sep 25;11(9):e1005530. doi: 10.1371/journal.pgen.1005530. eCollection 2015. PubMed PMID: 26406243; PubMed Central PMCID: PMC4583475.
5: Bach B, Cleroux M, Saillen M, Schönenberger P, Burgos S, Ducruet J, Vallat A. A new chemical tool for absinthe producers, quantification of α/β-thujone and the bitter components in Artemisia absinthium. Food Chem. 2016 Dec 15;213:813-817. doi: 10.1016/j.foodchem.2016.06.045. Epub 2016 Jun 16. PubMed PMID: 27451252.
6: Aberham A, Cicek SS, Schneider P, Stuppner H. Analysis of sesquiterpene lactones, lignans, and flavonoids in wormwood (Artemisia absinthium L.) using high-performance liquid chromatography (HPLC)-mass spectrometry, reversed phase HPLC, and HPLC-solid phase extraction-nuclear magnetic resonance. J Agric Food Chem. 2010 Oct 27;58(20):10817-23. doi: 10.1021/jf1022059. Epub 2010 Oct 1. PubMed PMID: 20886883.
7: Brockhoff A, Behrens M, Roudnitzky N, Appendino G, Avonto C, Meyerhof W. Receptor agonism and antagonism of dietary bitter compounds. J Neurosci. 2011 Oct 12;31(41):14775-82. doi: 10.1523/JNEUROSCI.2923-11.2011. PubMed PMID: 21994393.
8: Lachenmeier DW, Walch SG, Padosch SA, Kröner LU. Absinthe--a review. Crit Rev Food Sci Nutr. 2006;46(5):365-77. Review. PubMed PMID: 16891209.

Explore Compound Types